molecular formula C10H22O3 B1346703 Triisopropyl orthoformate CAS No. 4447-60-3

Triisopropyl orthoformate

Cat. No. B1346703
CAS RN: 4447-60-3
M. Wt: 190.28 g/mol
InChI Key: FPIVAWNGRDHRSQ-UHFFFAOYSA-N
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Description

Triisopropyl Orthoformate (TIPO) is a compound useful in organic synthesis . It is formed during the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol .


Synthesis Analysis

The synthesis of Triisopropyl Orthoformate involves the reaction of dichlorofluoromethane with potassium isopropoxide in isopropyl alcohol . Alkyl orthoesters, such as Triisopropyl Orthoformate, are valuable substrates in various classes of two-component and multi-component organic reactions .


Molecular Structure Analysis

The molecular formula of Triisopropyl Orthoformate is C10H22O3 . It has a molecular weight of 190.28 g/mol . The InChI key is FPIVAWNGRDHRSQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Alkyl orthoesters, including Triisopropyl Orthoformate, are efficient substrates in various classes of two-component and multi-component organic reactions . They are particularly useful in solvent-free conditions, aqueous media, and organic solvents .


Physical And Chemical Properties Analysis

Triisopropyl Orthoformate is a liquid with a refractive index of 1.397 . It has a boiling point of 65-66 °C/18 mmHg and a density of 0.854 g/mL at 25 °C .

Scientific Research Applications

1. Electrolyte Additive in Lithium-Ion Batteries

Triisopropyl borate, a compound closely related to triisopropyl orthoformate, has been explored as an electrolyte additive to enhance the cycle stability of LiNi0.6Co0.2Mn0.2O2 cathodes in lithium-ion batteries. This additive forms a protective film on the cathode surface, inhibiting the decomposition of carbonate electrolyte solvents and improving electrochemical stability, as demonstrated in a study by Zhaoming et al. (2019) (Zhaoming et al., 2019).

2. In Organic Synthesis

Triisopropyl orthoformate has been utilized in various organic synthesis processes. For instance, it is used in the synthesis of ortho substituted arylboronic esters by trapping unstable lithio intermediates, as described by Kristensen et al. (2001) (Kristensen et al., 2001). Additionally, it's employed as a dehydrating reagent in the preparation of aryl ethers, as detailed in a study by Zhang et al. (2015) (Zhang et al., 2015).

3. In Chemical Vapor Deposition

Milanov et al. (2009) explored the use of triisopropyl-based compounds in metalorganic chemical vapor deposition for the synthesis of lanthanide oxide thin films (Milanov et al., 2009). This application signifies its potential in the fabrication of advanced materials.

4. In Carbon Dioxide Conversion

Triisopropyl borate, another compound related to triisopropyl orthoformate, has been investigated for its potential in converting carbon dioxide into sodium formate and valuable byproducts, as highlighted in a study by Geranios et al. (2022) (Geranios et al., 2022). This application is particularly relevantin the context of environmental sustainability and carbon capture technologies.

5. In Polymer Synthesis

Triisopropyl orthoformate has been used as a crosslinker in the synthesis of polytriphenylamine networks. This application, demonstrated by Zhang et al. (2016), shows its effectiveness in enhancing the porosity of polymers, making it a valuable component in the field of materials science (Zhang et al., 2016).

Safety And Hazards

Triisopropyl Orthoformate is considered hazardous. It is flammable and can cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its vapors and to use personal protective equipment when handling it .

Relevant Papers The most relevant paper retrieved is “Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media” published in RSC Advances . This paper provides a comprehensive review of the applications of alkyl orthoesters, including Triisopropyl Orthoformate, in various organic reactions.

properties

IUPAC Name

2-[di(propan-2-yloxy)methoxy]propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O3/c1-7(2)11-10(12-8(3)4)13-9(5)6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIVAWNGRDHRSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(OC(C)C)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7063479
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triisopropyl orthoformate

CAS RN

4447-60-3
Record name 2,2′,2′′-[Methylidynetris(oxy)]tris[propane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4447-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2,2',2''-(methylidynetris(oxy))tris-
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004447603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2,2',2''-[methylidynetris(oxy)]tris-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',2''-[methylidynetris(oxy)]trispropane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
139
Citations
J Hine, PD Dalsin, JO Schreck - The Journal of Organic Chemistry, 1969 - ACS Publications
… enes with the only other observed product being triisopropyl orthoformate.The difluorodialkoxyethylenes may be formed by the dimerization of intermediate …
Number of citations: 5 pubs.acs.org
J Hine, K Tanabe - Journal of the American Chemical Society, 1958 - ACS Publications
… difluoromethyl ether, triisopropyl orthoformate and about 5% of … of this intermediate to triisopropyl orthoformate go through … shows that the triisopropyl orthoformate must be formed via …
Number of citations: 31 pubs.acs.org
MD Pluth, RG Bergman, KN Raymond - Science, 2007 - science.org
… and triisopropyl orthoformate are 560 and … triisopropyl orthoformate have specificity constants of 0.37 M –1 s –1 and 0.50 M –1 s –1 , respectively, showing that triisopropyl orthoformate …
Number of citations: 780 www.science.org
Z Khademi, K Nikoofar - RSC advances, 2020 - pubs.rsc.org
… It was found that a reaction with too high a bulkiness of the triisopropyl orthoformate (127) did not result in any rearranged compound. Also, acceptable results were obtained in the …
Number of citations: 14 pubs.rsc.org
J Hine, AD Ketley, K Tanabe - Journal of the American Chemical …, 1960 - ACS Publications
… On reaction with potassium isopropoxide in isopropyl alcohol, dichlorofluoromethane gives triisopropyl orthoformate as the only product detected, while chloroform and bromoform give, …
Number of citations: 27 pubs.acs.org
D Zhang, L Tao, Q Wang, T Wang - Polymer, 2016 - Elsevier
… However, the reagents trimethyl orthoformate (TMOF), trimethyl orthoacetate (TMOA), triethyl orthoacetate (TEOA) and triisopropyl orthoformate (TIPO), which are commonly used in …
Number of citations: 27 www.sciencedirect.com
M Yu, HH Funke, JL Falconer, RD Noble - Nano Letters, 2009 - ACS Publications
… These membranes separated a larger molecule (triisopropyl orthoformate (TIPO)) from a smaller molecule (n-hexane) during pervaporation, possibly due to the preferential adsorption, …
Number of citations: 264 pubs.acs.org
Z Zhang, T Hashiguchi, T Ishida, A Hamasaki… - Organic Chemistry …, 2015 - pubs.rsc.org
… Moreover, other orthoester reagents, including triethyl orthoformate (TEOF) and triisopropyl orthoformate (TIPOF), could be used instead of TMOF. Ethoxybenzene and …
Number of citations: 3 pubs.rsc.org
D Enders, D Iffland - Synthesis, 2007 - thieme-connect.com
… Protonation with methanolic HCl gave the sulfonic acids 3 and subsequent treatment with triisopropyl orthoformate in dichloromethane provided the desired isopropyl sulfonates 4 in …
Number of citations: 8 www.thieme-connect.com
K Azami, T Hayashi, T Kusumi… - Angewandte Chemie …, 2019 - Wiley Online Library
… The molecular structure was efficiently constructed by assembling two equivalents of in situ generated lithiated monomers and triisopropyl orthoformate, concluding its structural identity …
Number of citations: 25 onlinelibrary.wiley.com

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